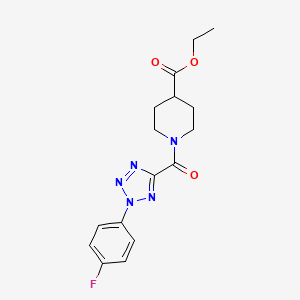

ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tetrazole and a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 4-fluorophenyl tetrazole.

-

Coupling with Piperidine: : The tetrazole derivative is then coupled with a piperidine derivative. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

-

Esterification: : The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound

Biologische Aktivität

Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FN6O3, with a molecular weight of approximately 348.34 g/mol. The compound features a piperidine ring, a tetrazole moiety, and a fluorophenyl group, which contribute to its biological properties.

Anticancer Potential

Research has indicated that derivatives of tetrazole compounds exhibit notable anticancer activity. For instance, a study on related tetrazole compounds demonstrated their ability to destabilize microtubules, leading to significant growth inhibition in various cancer cell lines including SGC-7901, A549, and HeLa cells. The most active compound in that study showed half-maximal inhibitory concentration (IC50) values ranging from 0.090 to 0.650 µM against these cell lines .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 6-31 | SGC-7901 | 0.090 ± 0.008 |

| Compound 6-31 | A549 | 0.650 ± 0.017 |

| Compound 6-31 | HeLa | 0.268 ± 0.012 |

These findings suggest that this compound could potentially act as a microtubule inhibitor, disrupting cancer cell proliferation by arresting the cell cycle at the G2/M phase and inducing apoptosis .

Cardiovascular Effects

Another area of interest is the cardiovascular effects of related piperidine derivatives. For example, compounds similar to this compound have shown efficacy in lowering blood pressure in animal models without causing reflex tachycardia, which is often associated with traditional calcium channel blockers . This suggests potential therapeutic applications in hypertension management.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

- Microtubule Destabilization : The tetrazole moiety appears to play a crucial role in binding to tubulin, leading to microtubule disorganization.

- Calcium Channel Modulation : Related compounds have demonstrated the ability to inhibit T-type calcium channels, providing a pathway for cardiovascular effects without common side effects associated with L-type calcium channel blockers.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds within this chemical class:

- Synthesis Studies : The synthesis of this compound has been achieved through various methodologies including microwave-assisted reactions that enhance yield and efficiency .

- Pharmacological Evaluations : In vivo studies have shown promising results in terms of both anticancer activity and cardiovascular effects, indicating that these compounds may offer dual therapeutic benefits.

Eigenschaften

IUPAC Name |

ethyl 1-[2-(4-fluorophenyl)tetrazole-5-carbonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O3/c1-2-25-16(24)11-7-9-21(10-8-11)15(23)14-18-20-22(19-14)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMJADCCCMUWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.